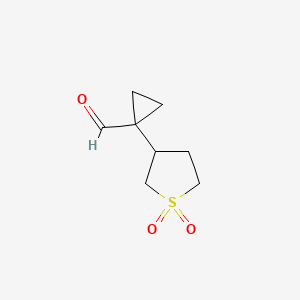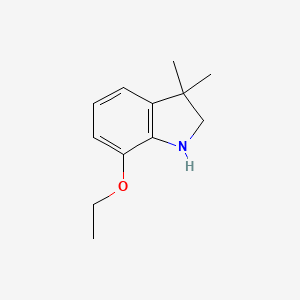
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s unique structure, featuring an ethoxy group and two methyl groups, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The introduction of the ethoxy group can be achieved through nucleophilic substitution reactions, where an appropriate ethoxy-containing reagent reacts with the indole derivative under basic conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, introducing new functional groups.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions for these reactions include acidic or basic catalysts, oxidizing or reducing agents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving indole derivatives.
Medicine: The compound’s potential antiviral, anticancer, and anti-inflammatory properties make it a candidate for drug development and therapeutic research.
Mecanismo De Acción
The mechanism by which 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as enzyme activity, signal transduction, and gene expression. The ethoxy and methyl groups may enhance the compound’s binding affinity and specificity, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives with different substituents, such as:
- 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-indole
These compounds share the indole core but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and applications. The presence of the ethoxy group in this compound makes it unique, potentially enhancing its solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
7-ethoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-4-14-10-7-5-6-9-11(10)13-8-12(9,2)3/h5-7,13H,4,8H2,1-3H3 |
Clave InChI |
HYVHHZQCEOYGLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1NCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


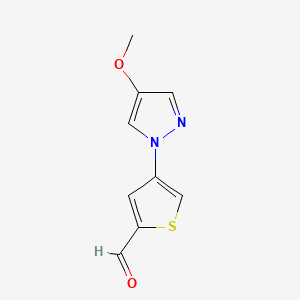
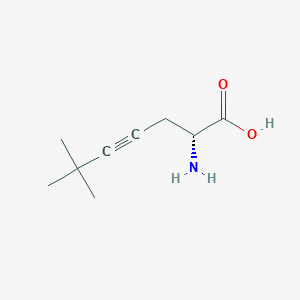
![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)

amine](/img/structure/B15272182.png)
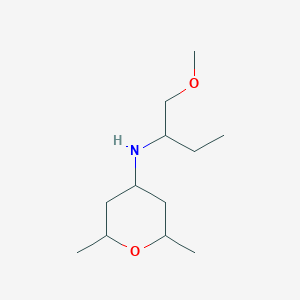
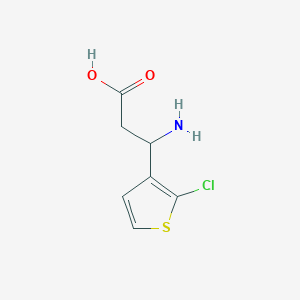
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)
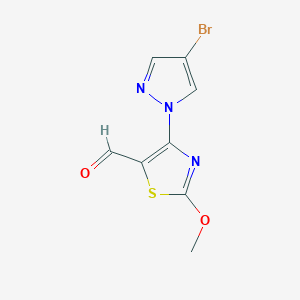

![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
